molecular formula C13H19O4P B182175 Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate CAS No. 144358-71-4

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate

Cat. No.: B182175
CAS No.: 144358-71-4
M. Wt: 270.26 g/mol
InChI Key: RSQJHWWXQQRDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate is an organic compound with the molecular formula C13H19O4P and a molecular weight of 270.26 g/mol . This compound is characterized by the presence of a phosphoryl group and a phenyl group attached to a pentanone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted pentanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines .

Mechanism of Action

The mechanism of action of Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethoxyphosphoryl-1-phenylbutan-3-one: Similar structure but with a shorter carbon chain.

    4-Dimethoxyphosphoryl-1-phenylhexan-3-one: Similar structure but with a longer carbon chain.

    4-Dimethoxyphosphoryl-1-phenylpropan-3-one: Similar structure but with an even shorter carbon chain.

Uniqueness

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate is unique due to its specific combination of a phosphoryl group and a phenyl group attached to a pentanone backbone. This structure imparts distinct chemical properties, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-dimethoxyphosphoryl-1-phenylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O4P/c1-11(18(15,16-2)17-3)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQJHWWXQQRDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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